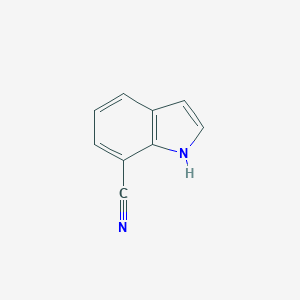

1H-indole-7-carbonitrile

Übersicht

Beschreibung

1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family, characterized by the presence of a nitrile group attached to the seventh position of the indole ring system. Indoles are heterocyclic compounds with a fused pyrrole and benzene ring, and the nitrile group contributes to the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of indole derivatives with a carbonitrile group has been explored in various studies. For instance, a one-pot multicomponent synthesis approach has been employed to create novel tetrazolopyrimidine-6-carbonitrile compounds with a 1H-indol-3-yl moiety . Another study reported the synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives using a one-pot protocol under ultrasound irradiation, showcasing the efficiency of this method . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods highlight the versatility and creativity in synthesizing indole carbonitrile derivatives.

Molecular Structure Analysis

The molecular structure of indole carbonitrile derivatives can be complex and diverse. For example, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives revealed the molecular structure through single crystal X-ray diffraction . The study of 2-(7-methyl-1H-indol-3-yl)acetonitrile and 2-(6-chloro-1H-indol-3-yl)acetonitrile provided insights into the orientation of the carbonitrile group in relation to the indole plane, with significant twists observed in both compounds . These structural analyses are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

Indole carbonitriles participate in various chemical reactions due to the reactive nitrile group. The synthesis of 4-hydroxy-1H-indole-2-carbonitrile involved a vinylnitrene cyclization, indicating the potential for ring formation reactions . Another study described a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from tetrahydro-4H-indol-4-one, followed by cyanation and halogenation/dehydrohalogenation . These reactions demonstrate the chemical reactivity and transformation capabilities of indole carbonitriles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbonitriles are influenced by the indole core and the nitrile functionality. The presence of the nitrile group can affect the compound's polarity, solubility, and reactivity. For instance, the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles utilized a heterogeneous Bronsted acid catalyst under neat conditions, which could be indicative of the compound's stability and reactivity under solvent-free conditions . The hydrogen bonding and aromatic π-π stacking interactions observed in the crystal structures of some indole carbonitriles also contribute to their solid-state properties .

Wissenschaftliche Forschungsanwendungen

1. Multicomponent Reactions

- Application Summary: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .

- Methods of Application: The study mentioned the use of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Results: The study provided an overview of recent applications of indole in multicomponent reactions for the synthesis of various heterocyclic compounds .

2. Biological Potential

- Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application: Researchers synthesize various scaffolds of indole to screen different pharmacological activities .

- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Synthesis of Tryptophan Dioxygenase Inhibitors

- Application Summary: “1H-indole-7-carbonitrile” is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The outcomes of these applications are not provided in the sources .

4. Enantioselective Preparation of Antifungal Agents

- Application Summary: “1H-indole-7-carbonitrile” can be used as a reactant for the enantioselective preparation of antifungal agents .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

5. Synthesis of BACE-1 Inhibitors

- Application Summary: “1H-indole-7-carbonitrile” is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

6. Synthesis of Silodosin

- Application Summary: “1H-indole-7-carbonitrile” is used as an impurity in the synthesis of Silodosin , a medication used in the treatment of benign prostatic hypertrophy .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

7. Synthesis of Organic Compounds

- Application Summary: Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

8. Synthesis of Heterocyclic Compounds

- Application Summary: Indoles have been known for their value in the development of new compounds of pharmaceutical interest . They are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

9. Biological Activities

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Safety And Hazards

Zukünftige Richtungen

While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Relevant Papers

The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .

Eigenschaften

IUPAC Name |

1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUHBYLZRBVHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447546 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-7-carbonitrile | |

CAS RN |

96631-87-7 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

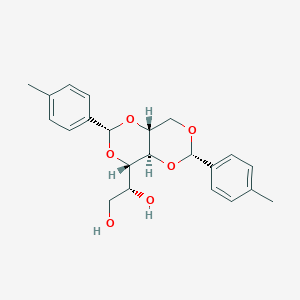

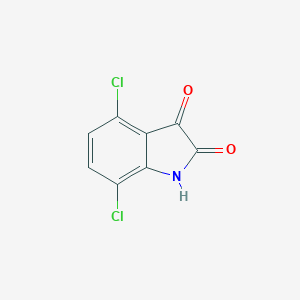

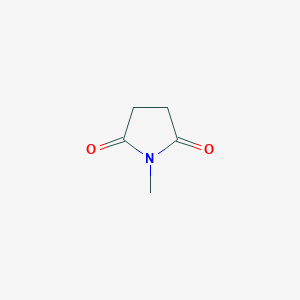

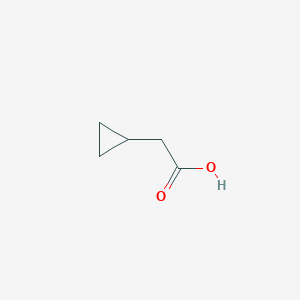

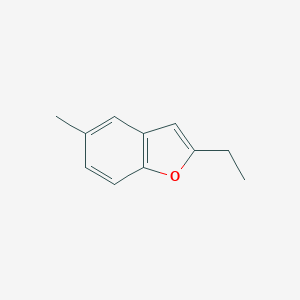

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

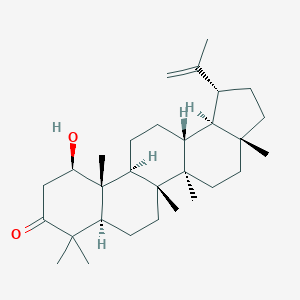

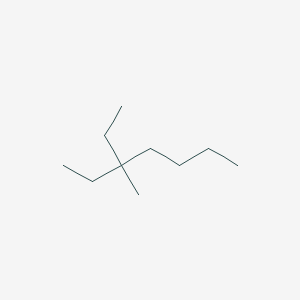

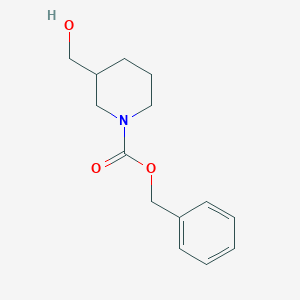

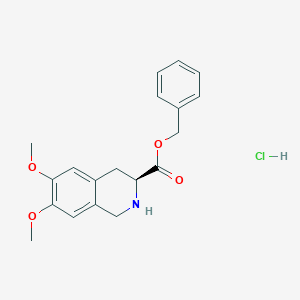

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.